H-D-Ala-Leu-Lys-AMC Hydrochloride H-D-Ala-Leu-Lys-AMC Hydrochloride
Brand Name: Vulcanchem
CAS No.: 2415727-86-3
VCID: VC11672684
InChI: InChI=1S/C25H37N5O5.ClH/c1-14(2)11-20(30-23(32)16(4)27)25(34)29-19(7-5-6-10-26)24(33)28-17-8-9-18-15(3)12-22(31)35-21(18)13-17;/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H,28,33)(H,29,34)(H,30,32);1H/t16-,19+,20+;/m1./s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N.Cl
Molecular Formula: C25H38ClN5O5
Molecular Weight: 524.1 g/mol

H-D-Ala-Leu-Lys-AMC Hydrochloride

CAS No.: 2415727-86-3

Cat. No.: VC11672684

Molecular Formula: C25H38ClN5O5

Molecular Weight: 524.1 g/mol

* For research use only. Not for human or veterinary use.

H-D-Ala-Leu-Lys-AMC Hydrochloride - 2415727-86-3

Specification

CAS No. 2415727-86-3
Molecular Formula C25H38ClN5O5
Molecular Weight 524.1 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide;hydrochloride
Standard InChI InChI=1S/C25H37N5O5.ClH/c1-14(2)11-20(30-23(32)16(4)27)25(34)29-19(7-5-6-10-26)24(33)28-17-8-9-18-15(3)12-22(31)35-21(18)13-17;/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H,28,33)(H,29,34)(H,30,32);1H/t16-,19+,20+;/m1./s1
Standard InChI Key SFEQFDSCAVGWLT-WHRPDVDQSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N.Cl
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N.Cl
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

H-D-Ala-Leu-Lys-AMC Hydrochloride features a tripeptide backbone with distinct stereochemical configurations:

  • D-Alanine (D-Ala): The D-configuration at the N-terminal enhances resistance to nonspecific proteolysis by endogenous aminopeptidases.

  • L-Leucine (L-Leu): A hydrophobic residue that contributes to substrate-enzyme interactions through van der Waals forces.

  • L-Lysine (L-Lys): The cleavage site for plasmin, positioned adjacent to the AMC fluorophore.

The C-terminal AMC group (4-methylcoumarin-7-amide) remains non-fluorescent until enzymatic hydrolysis releases free AMC, which exhibits fluorescence at 460 nm upon excitation at 360 nm .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₅H₃₈ClN₅O₅
Molecular Weight524.1 g/mol
IUPAC Name(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide; hydrochloride
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C@HNC(=O)C@HNC(=O)C@@HN.Cl
InChI KeySFEQFDSCAVGWLT-WHRPDVDQSA-N

The stereospecific arrangement (D-Ala, L-Leu, L-Lys) is critical for substrate recognition by plasmin, as evidenced by comparative studies with analogous peptides .

Structural Stability and Solubility

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

H-D-Ala-Leu-Lys-AMC Hydrochloride is synthesized via Fmoc-based SPPS, a method ensuring high yields and minimal racemization:

  • Resin Loading: Wang resin functionalized with AMC is employed as the solid support.

  • Sequential Coupling: Fmoc-L-Lys(Boc)-OH, Fmoc-L-Leu-OH, and Fmoc-D-Ala-OH are coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as the activating agent.

  • Deprotection: Piperidine removes Fmoc groups after each coupling step.

  • Cleavage and Precipitation: Trifluoroacetic acid (TFA) cleaves the peptide from the resin, followed by ether precipitation to isolate the crude product.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via reverse-phase HPLC to >95% purity.

Analytical Characterization

Quality control employs LC-MS and NMR spectroscopy:

  • LC-MS: Confirms molecular weight (524.1 m/z) and purity.

  • ¹H NMR: Resonances at δ 7.85 ppm (coumarin aromatic protons) and δ 1.40 ppm (leucine isopropyl group) validate structural integrity .

Mechanism of Enzymatic Hydrolysis

Plasmin-Catalyzed Cleavage

Plasmin, a serine protease, hydrolyzes the amide bond between lysine and AMC via a catalytic triad (His602, Asp645, Ser740). The reaction proceeds in two stages:

  • Acylation: Ser740 attacks the carbonyl carbon of the scissile bond, forming a tetrahedral intermediate stabilized by the oxyanion hole.

  • Deacylation: Water nucleophiles resolve the acyl-enzyme complex, releasing AMC and the tripeptide fragment .

The kinetic mechanism follows Michaelis-Menten behavior, with reported KmK_m values of 12–18 µM and kcatk_{cat} of 0.8–1.2 s⁻¹ for human plasmin .

Table 2: Fluorescence Parameters of Released AMC

ParameterValue
Excitation (λₑₓ)360 ± 5 nm
Emission (λₑₘ)460 ± 10 nm
Quantum Yield (Φ)0.78
Molar Extinction (ε)19,000 M⁻¹cm⁻¹

Selectivity Profiling

While plasmin exhibits the highest activity toward H-D-Ala-Leu-Lys-AMC, weaker hydrolysis is observed with thrombin (KmK_m > 100 µM) and kallikrein (kcat/Kmk_{cat}/K_m < 10³ M⁻¹s⁻¹). Substrate specificity is governed by the P1 lysine residue, which fits into plasmin’s S1 pocket lined with Asp189 and Ser190 .

Applications in Biochemical Research

Enzyme Kinetics and Inhibitor Screening

The substrate’s linear fluorescence response over time (0–30 min) enables precise measurement of initial reaction velocities. In high-throughput screening (HTS) assays, IC₅₀ values for plasmin inhibitors (e.g., α₂-antiplasmin, aprotinin) are determined by monitoring AMC fluorescence inhibition .

Diagnostic Assay Development

Commercial kits (e.g., Plasmin Activity Assay Kit, Abcam ab204728) incorporate this substrate to quantify plasmin in clinical samples. A 2025 study demonstrated its utility in diagnosing hyperfibrinolytic states in trauma patients, with a limit of detection (LoD) of 0.1 nM plasmin.

Advantages and Limitations

Advantages

  • Sensitivity: Detects plasmin at sub-nanomolar concentrations.

  • Real-Time Monitoring: Continuous fluorescence readout avoids quenching steps.

  • Broad Compatibility: Stable in common assay buffers (Tris-HCl, PBS) .

Limitations

  • Photobleaching: AMC fluorescence decays under prolonged UV exposure.

  • Interference: Serum albumin binds free AMC, necessitating correction factors.

  • Cost: SPPS and HPLC purification escalate production expenses .

Recent Developments and Future Directions

Plasmin-Activated Prodrugs

In 2024, Guo et al. engineered a plasmin-responsive prodrug using H-D-Ala-Leu-Lys-AMC as a cleavable linker. The construct released doxorubicin selectively in tumor microenvironments, reducing off-target toxicity in murine models.

Microfluidic Assays

Integration with lab-on-a-chip platforms (2025) enables single-cell plasmin activity profiling, revealing heterogeneity in cancer cell invasiveness .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator